molecular formula C12H9ClO2S B085492 (8-Chloro-1-naphthylthio)acetic acid CAS No. 129-94-2

(8-Chloro-1-naphthylthio)acetic acid

Cat. No.: B085492
CAS No.: 129-94-2
M. Wt: 252.72 g/mol
InChI Key: WPNAGQJVWAFQJV-UHFFFAOYSA-N
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Description

(8-Chloro-1-naphthylthio)acetic acid: is an organic compound with the molecular formula C12H9ClO2S. It is a light yellow to brown powder or crystal with a melting point of approximately 157°C . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8-Chloro-1-naphthylthio)acetic acid typically involves the reaction of 8-chloro-1-naphthalenethiol with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (8-Chloro-1-naphthylthio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (8-Chloro-1-naphthylthio)acetic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also used in the development of new biochemical assays and diagnostic tools .

Medicine: It is investigated for its potential to modulate biological pathways and its effects on various cellular processes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies .

Mechanism of Action

The mechanism of action of (8-Chloro-1-naphthylthio)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to changes in cellular processes and biochemical pathways, which can be harnessed for therapeutic or research purposes .

Comparison with Similar Compounds

Uniqueness: (8-Chloro-1-naphthylthio)acetic acid is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(8-chloronaphthalen-1-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2S/c13-9-5-1-3-8-4-2-6-10(12(8)9)16-7-11(14)15/h1-6H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNAGQJVWAFQJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)SCC(=O)O)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156029
Record name (8-Chloro-1-naphthylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129-94-2
Record name 2-[(8-Chloro-1-naphthalenyl)thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8-Chloro-1-naphthylthio)acetic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (8-Chloro-1-naphthylthio)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (8-chloro-1-naphthylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (8-CHLORO-1-NAPHTHYLTHIO)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
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